
4-Bromo-3,5-bis(trifluoromethyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3,5-bis(trifluoromethyl)pyridin-2-amine is a heterocyclic organic compound with the molecular formula C7H3BrF6N2. This compound is characterized by the presence of bromine and trifluoromethyl groups attached to a pyridine ring. The trifluoromethyl groups significantly influence the electronic properties, solubility, and lipophilicity of the compound, making it a valuable entity in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,5-bis(trifluoromethyl)pyridin-2-amine typically involves the use of palladium-catalyzed amination reactions. One common method involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with corresponding aromatic amines in the presence of a Pd(dba)2/BINAP catalytic system . This method allows for the efficient formation of the desired product with good to high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3,5-bis(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Amination Reactions: The compound can participate in amination reactions to form various derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in amination and coupling reactions.
Nucleophiles: For substitution reactions.
Bases: Such as potassium carbonate, used to deprotonate intermediates.
Major Products Formed
Aminated Derivatives: Formed through amination reactions.
Coupled Products: Formed through Suzuki-Miyaura coupling reactions.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3,5-bis(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including cytotoxic activity and DNA binding.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Bromo-3,5-bis(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The presence of trifluoromethyl groups enhances its ability to interact with biological macromolecules, potentially leading to cytotoxic effects. The compound may also bind to DNA, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-Bromo-3,5-bis(trifluoromethyl)pyridin-2-amine is unique due to the presence of two trifluoromethyl groups, which significantly influence its electronic properties and reactivity. This makes it a valuable compound for various chemical and biological applications.
Eigenschaften
Molekularformel |
C7H3BrF6N2 |
|---|---|
Molekulargewicht |
309.01 g/mol |
IUPAC-Name |
4-bromo-3,5-bis(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H3BrF6N2/c8-4-2(6(9,10)11)1-16-5(15)3(4)7(12,13)14/h1H,(H2,15,16) |
InChI-Schlüssel |
AFEJZZZAOKJILW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=N1)N)C(F)(F)F)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



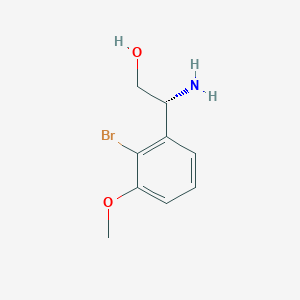
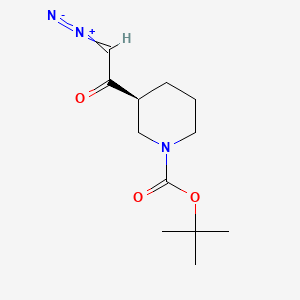
![4-amino-N-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]-3-methylbutanamidedihydrochloride](/img/structure/B13588833.png)
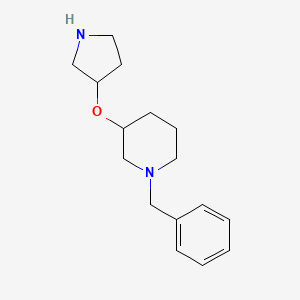

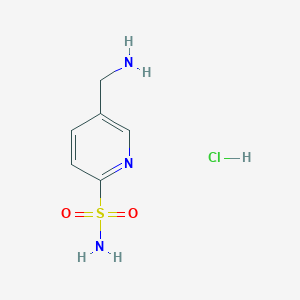
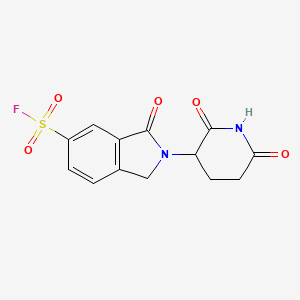
aminehydrochloride](/img/structure/B13588867.png)
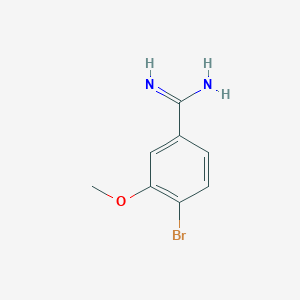
![tert-Butyl 3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B13588876.png)
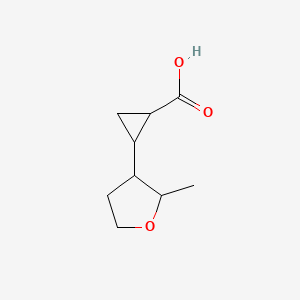
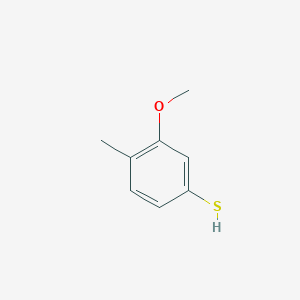
![1-[(2-Methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B13588885.png)
